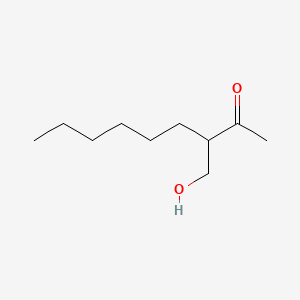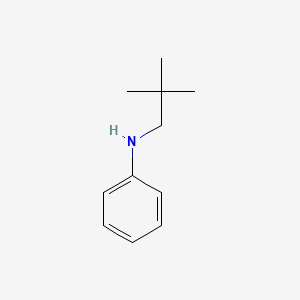
3-(Hydroxymethyl)nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(Hydroxymethyl)nonan-2-one can be achieved through various methods. One common method involves the Baggesen reaction, where a non-reducing sugar is used as a substrate and reacts with a ketone reagent in an alkaline solution to produce the target compound . This method is widely used due to its efficiency and simplicity .
Análisis De Reacciones Químicas
3-(Hydroxymethyl)nonan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)nonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(Hydroxymethyl)nonan-2-one can be compared with other similar compounds such as:
2-Nonanone: Lacks the hydroxymethyl group, resulting in different chemical and physical properties.
3-(Hydroxymethyl)octan-2-one: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
The presence of the hydroxymethyl group in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Propiedades
Número CAS |
67801-33-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)nonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(8-11)9(2)12/h10-11H,3-8H2,1-2H3 |
Clave InChI |
DIZUHEORFPDTIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CO)C(=O)C |
SMILES canónico |
CCCCCCC(CO)C(=O)C |
| 67801-33-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B1606136.png)







![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)



